PB 28 dihydrochloride is a chemical compound that belongs to the class of cyclohexylpiperazine derivatives. It is primarily recognized as a high-affinity ligand for sigma receptors, specifically the sigma-2 receptor, with a notable Ki value of approximately 0.68 nM for sigma-2 and 0.38 nM for sigma-1 receptors . This compound has garnered significant attention due to its potential applications in pharmacology, particularly in cancer research and antiviral studies.
PB 28 dihydrochloride is synthesized from commercially available starting materials, including cyclohexylpiperazine and various alkylating agents. Its synthesis involves multiple steps that lead to the formation of the dihydrochloride salt . The compound is commercially available through various suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes .
PB 28 dihydrochloride is classified as a sigma receptor ligand, acting primarily as a sigma-2 receptor agonist while also exhibiting antagonist properties at the sigma-1 receptor. Its classification places it within a category of compounds that are being explored for their roles in neuroprotection, cancer therapy, and modulation of cellular signaling pathways .
The synthesis of PB 28 dihydrochloride typically follows a multi-step process:
The reaction conditions usually require organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity. For example, sodium hydroxide is used during the formation of a diol intermediate, which is subsequently treated with hydrochloric acid for salt formation.
PB 28 dihydrochloride features a complex molecular structure characterized by its cyclohexylpiperazine backbone and methoxy substituents. The presence of these functional groups contributes to its binding affinity towards sigma receptors.
The molecular formula for PB 28 dihydrochloride is CHClNO, with a molecular weight of approximately 367.30 g/mol . The structural configuration allows it to engage selectively with sigma receptors prevalent in the central nervous system and various tumor tissues.
PB 28 dihydrochloride can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its pharmacological activities. For instance, oxidation may alter its interaction with biological targets.
The mechanism by which PB 28 dihydrochloride exerts its effects primarily involves its role as an agonist at sigma-2 receptors. Upon binding, it activates signaling pathways that can lead to apoptosis in cancer cells by inducing mitochondrial superoxide production and activating caspases .
Studies have demonstrated that PB 28 dihydrochloride can inhibit tumor growth in various cancer models, including breast and pancreatic cancers. In vitro assays have shown significant reductions in cell viability at nanomolar concentrations (IC50 values around 15-25 nM) against resistant cancer cell lines .
PB 28 dihydrochloride is typically presented as a solid compound. Its solubility characteristics are favorable for biological assays, allowing it to be dissolved in common solvents like ethanol or dimethyl sulfoxide for experimental use.
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its biological activity. It has been shown to modulate P-glycoprotein levels, impacting drug resistance mechanisms in cancer cells .
PB 28 dihydrochloride has several scientific applications:
PB 28 dihydrochloride (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine dihydrochloride) exhibits subnanomolar affinity for both sigma receptor subtypes, with distinct selectivity dynamics. As a pan-sigma receptor modulator, it demonstrates a Ki of 0.38 nM at σ1 receptors (guinea pig brain) and Ki of 0.68 nM at σ2 receptors (rat liver) [1] [9]. This near-equipotent affinity is attributed to its molecular architecture: the cyclohexylpiperazine moiety facilitates hydrophobic interactions with σ1’s ligand-binding pocket, while the methoxytetralin group engages σ2-specific residues [9]. Structural studies indicate that PB 28’s binding stabilizes the σ2/TMEM97 oligomeric state, enhancing its functional activity in cholesterol-rich membranes [3] [10].
Table 1: Binding Affinity Profile of PB 28 Dihydrochloride
Receptor Subtype | Tissue Source | Ki (nM) | Assay Type |
---|---|---|---|
σ1 (SIGMAR1) | Guinea pig brain | 0.38 | Radioligand binding |
σ2 (TMEM97) | Rat liver | 0.68 | Radioligand binding |
5-HT1A | Recombinant human | 258 | Competition binding |
D2 dopamine | Rat striatum | 604 | Competition binding |
ORL1 | Recombinant human | >2,500 | Competition binding |
Functional characterization in isolated tissues reveals PB 28’s role as a σ2-selective agonist. In guinea pig bladder and ileum preparations, it inhibits electrically evoked contractions with EC₅₀ values of 2.62 μM and 3.96 μM, respectively [5] [9]. Crucially, this activity persists in σ1-desensitized tissues, confirming σ2-specific agonism [9]. The compound’s efficacy correlates with calcium dysregulation in the endoplasmic reticulum (ER), where σ2 activation triggers inositol trisphosphate receptor (InsP3R)-mediated Ca²⁺ release, disrupting autophagosome formation [1] [9]. In contrast, PB 28 antagonizes σ1 receptors, attenuating their chaperone activity at mitochondria-associated ER membranes (MAMs) [4] [10]. This dual modulation underlies its antiproliferative effects in tumor cells [7].
Table 2: Functional Activity of PB 28 at Sigma Receptors
Functional Assay | Tissue/Model | EC₅₀/IC₅₀ | Activity Profile |
---|---|---|---|
Inhibition of muscle contraction | Guinea pig bladder | 2.62 μM | σ2 agonism |
Inhibition of muscle contraction | Guinea pig ileum | 3.96 μM | σ2 agonism |
Antiproliferative activity | MCF7 breast cancer | 25 nM | σ2-mediated cytotoxicity |
Ca²⁺ flux modulation | SK-N-SH neuroblastoma | Not reported | InsP3R interference |
PB 28 demonstrates exceptional selectivity for sigma receptors over unrelated targets. Screening against 67 receptors, ion channels, and transporters revealed negligible activity (Ki > 7,500 nM) at α1-adrenergic, 5-HT3 serotonergic, and ORL1 opioid receptors [1] [9]. Moderate affinity is observed at 5-HT1A (Ki = 258 nM) and D2 (Ki = 604 nM), though these are 400–1,500-fold weaker than its sigma binding [1] [6]. Nuclear interactions have been documented: PB 28 accumulates in the nuclei of SK-N-SH neuroblastoma cells (5-fold excess vs. cytosol), competitively binding the H2A/H2B histone dimer (IC₅₀ = 0.50 nM) [2]. This suggests potential epigenetic effects, though σ2-mediated apoptosis remains its primary mechanism in oncology [2] [7].
While PB 28 itself is not an allosteric modulator, it influences sigma receptor quaternary structure dynamics. The σ1 receptor forms trimeric complexes regulated by endogenous ligands (e.g., neurosteroids), and synthetic ligands can stabilize active oligomers [4] [6]. PB 28’s binding to σ1 may alter the conformation of the α4 helix, a domain critical for oligomerization and chaperone function [9]. For σ2 (TMEM97), PB 28 stabilizes interactions with PGRMC1 and LDLR in a trimeric complex that regulates cholesterol uptake [3] [10]. This indirectly modulates σ2’s role in lipid homeostasis and tumor progression. Notably, no classical allosteric sites have been mapped for PB 28, suggesting its effects arise from orthosteric binding-induced conformational shifts [4] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7